Cas no 160063-50-3 ((S)-4-(2-((tert-Butoxycarbonyl)amino)-2-carboxyethyl)benzoic acid)
(S)-4-(2-((tert-Butoxycarbonyl)amino)-2-carboxyethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-4-(2-((tert-Butoxycarbonyl)amino)-2-carboxyethyl)benzoic acid
- RARECHEM AL BO 1216
- Boc-4-carboxyl-L-phenylalanine
- L-Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-
- AKOS022181743
- L-Phenylalanine, 4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-
- SCHEMBL7388520
- 160063-50-3
- (S)-4-(2-(tert-butoxycarbonylamino)-2-carboxyethyl)benzoic acid
- 4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
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- MDL: MFCD03844656
- Inchi: 1S/C15H19NO6/c1-15(2,3)22-14(21)16-11(13(19)20)8-9-4-6-10(7-5-9)12(17)18/h4-7,11H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1
- InChI Key: JFKXENJFSWWWQI-NSHDSACASA-N
- SMILES: O(C(N[C@H](C(=O)O)CC1C=CC(C(=O)O)=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 309.12127
- Monoisotopic Mass: 309.12123733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 8
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 113Ų
Experimental Properties
- PSA: 112.93
(S)-4-(2-((tert-Butoxycarbonyl)amino)-2-carboxyethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P001S3M-1g |
L-Phenylalanine, 4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]- |
160063-50-3 | ≥ 99.5% (Chiral HPLC) | 1g |
$895.00 | 2024-06-20 | |
| A2B Chem LLC | AA82274-1g |
(S)-4-(2-((tert-Butoxycarbonyl)amino)-2-carboxyethyl)benzoic acid |
160063-50-3 | ≥ 99.5% (Chiral HPLC) | 1g |
$768.00 | 2024-04-20 |
(S)-4-(2-((tert-Butoxycarbonyl)amino)-2-carboxyethyl)benzoic acid Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on (S)-4-(2-((tert-Butoxycarbonyl)amino)-2-carboxyethyl)benzoic acid
Research Brief on (S)-4-(2-((tert-Butoxycarbonyl)amino)-2-carboxyethyl)benzoic acid (CAS: 160063-50-3)
The compound (S)-4-(2-((tert-Butoxycarbonyl)amino)-2-carboxyethyl)benzoic acid (CAS: 160063-50-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of (S)-4-(2-((tert-Butoxycarbonyl)amino)-2-carboxyethyl)benzoic acid as a key intermediate in the synthesis of peptide-based therapeutics. Its structural features, including the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality, make it a valuable building block for the construction of complex molecules. Researchers have optimized synthetic routes to improve yield and purity, with recent advancements in solid-phase peptide synthesis (SPPS) techniques.
In terms of biological activity, this compound has been investigated for its potential as a modulator of protein-protein interactions (PPIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting the interaction between specific oncogenic proteins, suggesting its utility in cancer therapy. The study utilized X-ray crystallography to elucidate the binding mode of the compound, providing insights for further structure-activity relationship (SAR) studies.
Another area of interest is the compound's application in targeted drug delivery systems. A recent preprint on bioRxiv detailed its incorporation into nanoparticle formulations designed for enhanced permeability and retention (EPR) effects in tumor tissues. The results indicated improved pharmacokinetic profiles and reduced off-target toxicity, paving the way for preclinical evaluations.
Despite these promising developments, challenges remain in scaling up the synthesis and ensuring consistent quality for clinical applications. A 2024 review in Advanced Drug Delivery Reviews emphasized the need for standardized protocols and rigorous characterization methods to address these issues. Collaborative efforts between academia and industry are expected to accelerate the translation of research findings into viable therapeutic options.
In conclusion, (S)-4-(2-((tert-Butoxycarbonyl)amino)-2-carboxyethyl)benzoic acid (CAS: 160063-50-3) continues to be a focal point in chemical biology research. Its multifaceted applications, from drug synthesis to targeted therapy, underscore its importance in advancing medicinal chemistry. Future studies should focus on optimizing its properties and exploring novel therapeutic avenues to fully realize its potential.
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